[4-(4-Fluorophenyl)oxan-4-yl]methanamine
Übersicht
Beschreibung
[4-(4-Fluorophenyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C10H12FNO It is characterized by the presence of a fluorophenyl group attached to an oxan-4-ylmethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)oxan-4-yl]methanamine typically involves the reaction of 4-fluorobenzaldehyde with a suitable oxane derivative under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [4-(4-Fluorophenyl)oxan-4-yl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Fluorophenyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects on cellular processes and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of [4-(4-Fluorophenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
- [4-(4-Chlorophenyl)oxan-4-yl]methanamine
- [4-(4-Bromophenyl)oxan-4-yl]methanamine
- [4-(4-Methylphenyl)oxan-4-yl]methanamine
Comparison: Compared to its analogs, [4-(4-Fluorophenyl)oxan-4-yl]methanamine exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications, particularly in medicinal chemistry. Additionally, the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Biologische Aktivität
[4-(4-Fluorophenyl)oxan-4-yl]methanamine, a compound with the molecular formula CHFNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The unique structure of this compound includes a fluorophenyl group attached to an oxan-4-ylmethanamine backbone. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications. The molecular weight of this compound is 209.26 g/mol, which is favorable for drug-like properties.
Research indicates that this compound may interact with specific receptors in the brain, particularly those associated with neurotransmitter systems such as serotonin and dopamine. It is hypothesized to act as a partial agonist , potentially influencing pathways related to mood regulation and cognitive functions. The fluorophenyl group enhances its binding affinity to these targets, which may lead to modulation of their activity and subsequent biological effects.
Neurotransmitter Interaction
The compound's interaction with neurotransmitter receptors suggests its potential role in modulating neurotransmission. This could have implications for treating neurological disorders such as depression and anxiety. Preliminary findings indicate that it may influence gene expression related to inflammatory responses, further underscoring its therapeutic potential.
Therapeutic Applications
The exploration of this compound in medicine points to its potential use in developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for treatments aimed at neurological conditions. Additionally, its unique properties may allow it to serve as a building block for synthesizing more complex therapeutic agents.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
[4-(4-Chlorophenyl)oxan-4-yl]methanamine | Chlorine instead of fluorine | Moderate interaction with receptors |
[4-(4-Bromophenyl)oxan-4-yl]methanamine | Bromine instead of fluorine | Lower metabolic stability |
[4-(4-Methylphenyl)oxan-4-yl]methanamine | Methyl group instead of halogen | Reduced lipophilicity |
The presence of the fluorine atom in this compound significantly enhances its lipophilicity and metabolic stability compared to its analogs. This property may improve bioavailability and efficacy in medicinal applications.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)oxan-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKDRCJNIVDII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424426 | |
Record name | 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-79-1 | |
Record name | 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Fluorophenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-fluorophenyl)oxan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.